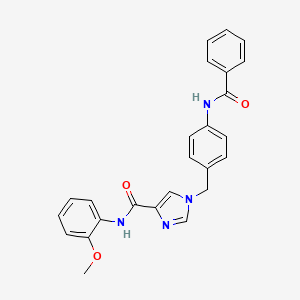

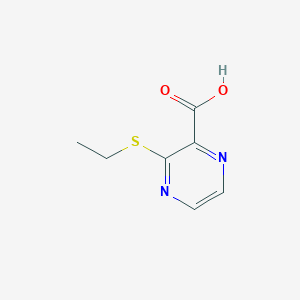

![molecular formula C8H6ClF3N2 B2887330 2-Chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 1211580-47-0](/img/structure/B2887330.png)

2-Chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Chloro-4-(trifluoromethyl)pyrimidine” is a pyrimidine derivative . It’s used in various applications, including the investigation of the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .

Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(trifluoromethyl)pyrimidine” has been investigated using Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy . More detailed information can be found on ChemSpider .

Chemical Reactions Analysis

While specific chemical reactions involving “2-Chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine” are not available, there are studies on related pyrimidine compounds .

Physical And Chemical Properties Analysis

“2-Chloro-4-(trifluoromethyl)pyrimidine” is a liquid at 20°C . It has a refractive index of 1.447 , a boiling point of 60°C at 10 mmHg , and a density of 1.513 g/mL at 25°C .

Scientific Research Applications

Synthesis of Analogues and Derivatives

The compound 2-Chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine serves as a crucial intermediate in the synthesis of various analogues with potential biological activities. For example, it has been utilized in the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid, which are significant due to their unique orthogonal intramolecular interactions. These interactions may stabilize sterically unfavourable conformations, showcasing the compound's versatility in organic synthesis and drug development (Sukach et al., 2015).

Crystal Structure and Biological Activities

Enantiomeric 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives, which can be synthesized from 2-Chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine, have been explored for their crystal structures and biological activities. The detailed study on their enantiomers reveals significant insights into the structural basis of their antitumor activities against specific cancer cell lines, highlighting the compound's potential in medicinal chemistry and pharmacology (Gao et al., 2015).

Quantum Chemical and Molecular Docking Studies

The versatility of 2-Chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine extends into computational chemistry, where its derivatives have been subjected to quantum chemical calculations and molecular docking studies. These studies aim to elucidate the interactions at the molecular level, providing a deeper understanding of the compound's potential applications in drug discovery and development. Such research underscores the importance of computational tools in enhancing our understanding of molecular interactions and their implications for drug design (Gandhi et al., 2016).

Nonlinear Optical Properties

Further extending its application scope, derivatives of 2-Chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine have been investigated for their nonlinear optical properties. This research highlights the compound's role in the development of materials for optoelectronic applications, where its derivatives exhibit promising characteristics as nonlinear optical materials. Such studies not only broaden the utility of this compound in materials science but also contribute to the advancement of technology in the field of optics and photonics (Hussain et al., 2020).

Safety and Hazards

properties

IUPAC Name |

2-chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3N2/c9-7-13-5-3-1-2-4(5)6(14-7)8(10,11)12/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTDTZCVEWUTHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=C(N=C2C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2887248.png)

![3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone oxalate](/img/structure/B2887252.png)

![5-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B2887253.png)

![8-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2887254.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2887256.png)

![[3-Ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol](/img/structure/B2887264.png)

![N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide](/img/structure/B2887268.png)

![N-(5-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2887269.png)